![molecular formula C15H26O B14620986 2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one CAS No. 59052-39-0](/img/structure/B14620986.png)
2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one is an organic compound belonging to the group of ketones and cycloalkanes. This compound is characterized by its unique structure, which includes two cyclopentane rings and a ketone functional group. It is used in various applications, including as a fragrance component.
Métodos De Preparación
The synthesis of 2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one can be carried out through a radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid. Manganese (II) acetate and cobalt (II) acetate are used as catalysts in this reaction . Industrial production methods may involve similar catalytic processes to ensure high yield and purity.
Análisis De Reacciones Químicas
2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of cycloalkane chemistry and ketone reactivity.
Biology: The compound’s structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: It is used in the fragrance industry due to its pleasant scent and stability.
Mecanismo De Acción
The mechanism by which 2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ketone group can participate in hydrogen bonding and other interactions that influence biological pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar compounds to 2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one include:
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-: This compound has a similar cycloalkane structure but differs in functional groups.
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: Another cycloalkane with a ketone group, but with different substituents.
2-Methyl-5-(propan-2-ylidene)cyclohexane-1,4-diol: This compound has a similar backbone but includes additional hydroxyl groups.
The uniqueness of this compound lies in its specific arrangement of cyclopentane rings and the presence of the ketone functional group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
59052-39-0 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
2-[(2-methyl-5-propan-2-ylcyclopentyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C15H26O/c1-10(2)13-8-7-11(3)14(13)9-12-5-4-6-15(12)16/h10-14H,4-9H2,1-3H3 |
Clave InChI |
GLTLCYUYRMGAGI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1CC2CCCC2=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


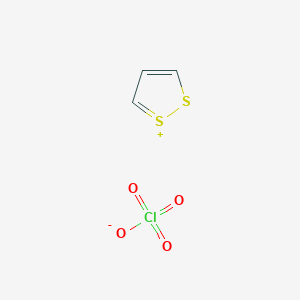
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate](/img/structure/B14620906.png)
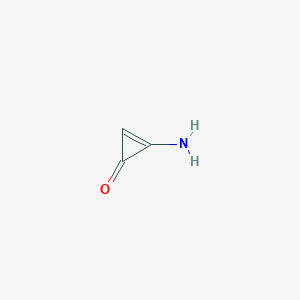
![3-[Anilino(phenyl)methylidene]-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione](/img/structure/B14620910.png)
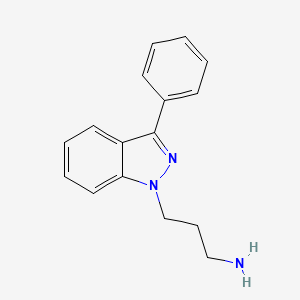
![N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide](/img/structure/B14620925.png)

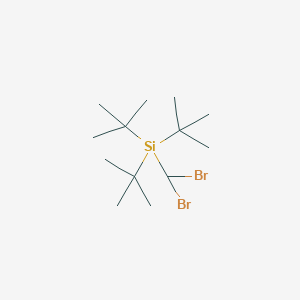
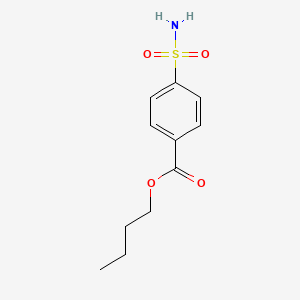
![2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14620951.png)

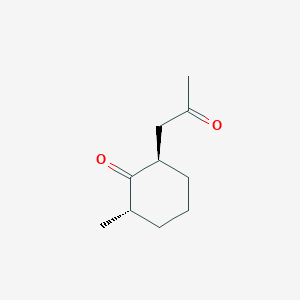
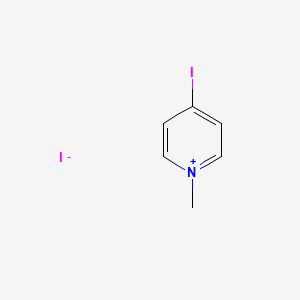
![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
